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Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604 Get Quote

Introduction: Unlocking the Potential of a Versatile
Pyridine Building Block
2-Amino-6-methylnicotinaldehyde (CAS 885276-99-3) is a highly functionalized pyridine

derivative poised to be a valuable intermediate in the synthesis of complex heterocyclic

architectures. Its structure is distinguished by the strategic placement of three key functional

groups: a nucleophilic amino group, an electrophilic aldehyde, and a methyl-substituted

pyridine ring. The ortho-disposition of the amino and aldehyde moieties makes it an

exceptionally potent precursor for a variety of cyclization and condensation reactions, enabling

the construction of fused ring systems relevant to medicinal chemistry and materials science.

While specific, peer-reviewed applications for this exact molecule are not yet extensively

documented, its chemical nature as a 2-aminopyridine-3-carbaldehyde allows us to infer its

reactivity based on well-established, analogous transformations. This guide provides

researchers, scientists, and drug development professionals with a comprehensive overview of

its predicted reactivity, supported by detailed, field-proven protocols adapted from authoritative

sources for this class of compounds. We will explore its utility in classic condensation reactions

and, most significantly, in the elegant and efficient construction of fused azaheterocycles

through reactions like the Friedländer annulation.
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A summary of the key physicochemical properties of 2-Amino-6-methylnicotinaldehyde is

provided below. This information is essential for planning reactions, including solvent selection

and purification strategies.

Property Value Source

CAS Number 885276-99-3 [1][2][3]

Molecular Formula C₇H₈N₂O

Molecular Weight 136.15 g/mol [1]

Appearance Off-white to light yellow solid

Storage
Store under inert gas (Nitrogen

or Argon) at 2–8 °C
[3]

Core Reactivity and Mechanistic Insights
The synthetic versatility of 2-Amino-6-methylnicotinaldehyde stems from the cooperative

reactivity of its functional groups.

The Aldehyde Group: As a classic electrophile, the formyl group is the primary site for

nucleophilic attack. It readily participates in condensation reactions with active methylene

compounds (Knoevenagel), ketones (Claisen-Schmidt), and stabilized ylides (Wittig), as well

as forming Schiff bases with primary amines.

The Amino Group: This group acts as a potent nucleophile and an activating group. It can be

acylated, alkylated, or participate in cyclization reactions. Its electron-donating character

increases the electron density of the pyridine ring, influencing its reactivity.

The Bifunctional ortho-Amino-Aldehyde Motif: This is the molecule's most powerful feature.

This arrangement is the cornerstone of classical named reactions designed to build fused

heterocyclic rings in a single, efficient step. The amino group can first condense with a

reaction partner to form an intermediate that then undergoes an intramolecular cyclization

involving the aldehyde, or vice-versa. This pre-organized reactivity is ideal for constructing

complex scaffolds.
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Application Note 1: Synthesis of Fused 1,8-
Naphthyridines via Friedländer Annulation
The Friedländer annulation is one of the most direct and efficient methods for synthesizing

quinolines and their aza-analogs, such as naphthyridines.[4][5] The reaction involves the acid-

or base-catalyzed condensation of a 2-aminoaryl aldehyde with a compound containing an α-

methylene ketone. 2-Amino-6-methylnicotinaldehyde is an ideal substrate for this

transformation, leading to the formation of highly valuable 7-methyl-1,8-naphthyridine scaffolds.

Causality and Experimental Choices: The mechanism proceeds via two key stages: 1) initial

formation of a Schiff base (imine) between the amino group of the pyridine and the ketone, and

2) a subsequent intramolecular aldol-type condensation, where the enolate of the ketone

attacks the aldehyde carbonyl.[5] This is followed by dehydration to yield the aromatic fused

ring. The choice of catalyst (acid or base) depends on the reactivity of the ketone partner, but

base catalysis (e.g., KOH, pyrrolidine) is common and highly effective for promoting both the

initial condensation and the subsequent cyclization.[6] The slow addition of the ketone can

improve regioselectivity when using unsymmetrical ketones.[6]
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Friedländer Annulation Workflow

Start: Reagents

2-Amino-6-methylnicotinaldehyde
+ α-Methylene Ketone
(e.g., Acetophenone)

Base Catalyst (e.g., KOH)
Solvent (e.g., Ethanol)

Reflux

Intermediate Formation
(Schiff Base / Enamine)

Intramolecular Aldol
Condensation & Dehydration

Product:
Substituted 1,8-Naphthyridine

Work-up & Purification
(Cooling, Filtration, Recrystallization)

Final Characterized Product

Click to download full resolution via product page

Caption: Workflow for Friedländer Synthesis of 1,8-Naphthyridines.
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Protocol 1: Synthesis of 2-Phenyl-7-methyl-1,8-
naphthyridine
This protocol describes the reaction between 2-Amino-6-methylnicotinaldehyde and

acetophenone.

Materials:

2-Amino-6-methylnicotinaldehyde (1.0 mmol, 136.15 mg)

Acetophenone (1.1 mmol, 132.16 mg, 128 µL)

Potassium Hydroxide (KOH) (2.0 mmol, 112.2 mg)

Ethanol (Absolute, 15 mL)

Round-bottom flask (50 mL) with reflux condenser

Magnetic stirrer with heating plate

Procedure:

To a 50 mL round-bottom flask, add 2-Amino-6-methylnicotinaldehyde (1.0 mmol) and

absolute ethanol (10 mL). Stir at room temperature until fully dissolved.

Add acetophenone (1.1 mmol) to the solution.

In a separate vial, dissolve potassium hydroxide (2.0 mmol) in the remaining ethanol (5 mL).

Add the ethanolic KOH solution dropwise to the reaction mixture at room temperature with

vigorous stirring.

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent

(e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-8 hours.
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Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath

for 30-60 minutes to facilitate precipitation of the product.

Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to

obtain the pure 2-phenyl-7-methyl-1,8-naphthyridine.

Dry the purified product under vacuum and characterize using appropriate analytical

techniques (¹H NMR, ¹³C NMR, MS).

Application Note 2: Multicomponent Reactions
(MCRs) for Heterocyclic Library Synthesis
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more

reactants combine in a single operation to form a product that incorporates substantial parts of

all starting materials.[7] This approach is highly valued in drug discovery for its efficiency and

ability to rapidly generate libraries of structurally diverse molecules. The 2-aminopyridine

scaffold is a well-established and privileged participant in a variety of MCRs.[8][9]

Causality and Experimental Choices: The ortho-amino-aldehyde functionality can be exploited

in a one-pot reaction with an active methylene nitrile (e.g., malononitrile) and a base. This

reaction proceeds through an initial Knoevenagel condensation of the aldehyde with

malononitrile, followed by an intramolecular nucleophilic attack of the amino group onto one of

the nitrile groups, and subsequent tautomerization to yield a highly functionalized 2-amino-1,8-

naphthyridine-3-carbonitrile derivative. This type of reaction is atom-economical and allows for

the introduction of multiple points of diversity.
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Multicomponent Reaction (MCR) Concept
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(2-Amino-6-methyl-
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Caption: Conceptual workflow of a three-component reaction.

Protocol 2: Synthesis of 2-Amino-7-methyl-1,8-
naphthyridine-3-carbonitrile
Materials:

2-Amino-6-methylnicotinaldehyde (1.0 mmol, 136.15 mg)

Malononitrile (1.1 mmol, 72.67 mg)

Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

Ethanol (Absolute, 10 mL)

Round-bottom flask (25 mL) with reflux condenser

Procedure:
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In a 25 mL round-bottom flask, dissolve 2-Amino-6-methylnicotinaldehyde (1.0 mmol) and

malononitrile (1.1 mmol) in absolute ethanol (10 mL).

Add a catalytic amount of piperidine (~2-3 drops) to the stirred solution.

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction

by TLC.

Upon completion, cool the reaction mixture to room temperature. The product often

precipitates directly from the solution.

If precipitation is slow, cool the flask in an ice bath for 30 minutes.

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and

dry under vacuum.

The product is often of high purity, but can be recrystallized from ethanol or acetonitrile if

necessary.

Characterize the final product by appropriate analytical methods.

Application Note 3: Classical Aldehyde
Derivatizations
Beyond complex cyclizations, the aldehyde group of 2-Amino-6-methylnicotinaldehyde is

amenable to a wide range of classical transformations. These reactions are fundamental for

modifying the core structure and serve as entry points to other synthetic targets.

Schiff Base Formation: Reaction with primary amines yields imines, which are versatile

intermediates themselves and can possess biological activity.

Knoevenagel Condensation: As detailed in Protocol 2, reaction with active methylene

compounds provides α,β-unsaturated systems.

Wittig Reaction: Reaction with phosphorus ylides is a powerful method for converting the

aldehyde into a vinyl group, creating substituted vinylpyridines.
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Protocol 3: General Procedure for Wittig Olefination
This protocol describes a general method for synthesizing a vinylpyridine derivative.

Materials:

A suitable phosphonium salt (e.g., Benzyltriphenylphosphonium chloride) (1.0 eq)

A strong base (e.g., n-Butyllithium or Sodium Hydride) (1.0 eq)

2-Amino-6-methylnicotinaldehyde (1.0 eq)

Dry, aprotic solvent (e.g., THF, Diethyl Ether)

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Ylide Generation: Under an inert atmosphere, suspend the phosphonium salt (1.0 eq) in dry

THF. Cool the suspension to 0 °C or -78 °C.

Add the strong base (1.0 eq) dropwise. Stir the mixture for 30-60 minutes. The formation of

the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

Aldehyde Addition: Dissolve 2-Amino-6-methylnicotinaldehyde (1.0 eq) in a minimum

amount of dry THF and add it dropwise to the pre-formed ylide solution at the same low

temperature.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12

hours, monitoring by TLC.

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of

ammonium chloride (NH₄Cl).

Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel to afford the desired

vinylpyridine product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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